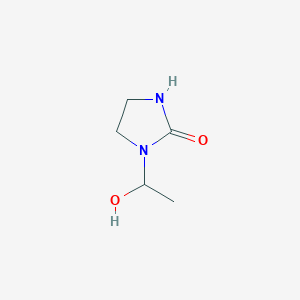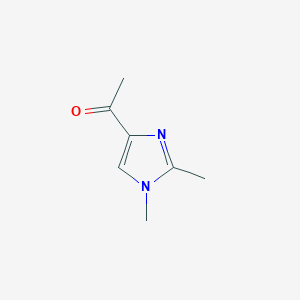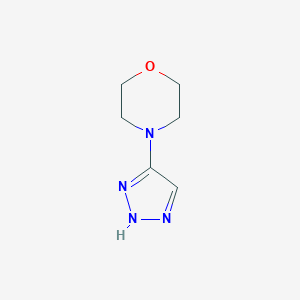
2-(Carboxymethylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethylamino)propanoic acid, also known as CMP, is a synthetic amino acid that has gained attention in scientific research due to its unique properties. CMP is a zwitterionic compound, meaning it has both a positive and negative charge on separate parts of the molecule. This allows CMP to interact with a variety of biomolecules in a unique way, making it a valuable tool in biochemical and physiological research.
Mécanisme D'action
2-(Carboxymethylamino)propanoic acid's mechanism of action is not fully understood, but it is believed to interact with biomolecules through electrostatic interactions. The zwitterionic nature of 2-(Carboxymethylamino)propanoic acid allows it to interact with both positively and negatively charged molecules, making it a versatile tool in biochemical research.
Effets Biochimiques Et Physiologiques
2-(Carboxymethylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Carboxymethylamino)propanoic acid can inhibit the activity of certain enzymes, while in vivo studies have shown that 2-(Carboxymethylamino)propanoic acid can modulate immune system function. 2-(Carboxymethylamino)propanoic acid has also been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Carboxymethylamino)propanoic acid in lab experiments is its versatility. 2-(Carboxymethylamino)propanoic acid can interact with a variety of biomolecules, allowing researchers to study complex biological processes. However, one limitation of using 2-(Carboxymethylamino)propanoic acid is its relatively high cost compared to other amino acids.
Orientations Futures
There are a variety of future directions for 2-(Carboxymethylamino)propanoic acid research. One potential area of study is the development of 2-(Carboxymethylamino)propanoic acid-based therapeutics for oxidative stress-related diseases. Another potential area of study is the use of 2-(Carboxymethylamino)propanoic acid in drug discovery, as its unique properties may allow for the development of more effective drugs. Additionally, further research is needed to fully understand 2-(Carboxymethylamino)propanoic acid's mechanism of action and its potential applications in biochemical and physiological research.
Méthodes De Synthèse
2-(Carboxymethylamino)propanoic acid can be synthesized through a multistep process starting with the reaction of glycine with chloroacetic acid. The resulting product is then reacted with ethylenediamine to form 2-(Carboxymethylamino)propanoic acid. This synthesis method is relatively simple and can be scaled up for larger quantities of 2-(Carboxymethylamino)propanoic acid.
Applications De Recherche Scientifique
2-(Carboxymethylamino)propanoic acid has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme kinetics, and drug discovery. 2-(Carboxymethylamino)propanoic acid's unique zwitterionic properties allow it to interact with a variety of biomolecules, making it a valuable tool in understanding complex biological processes.
Propriétés
IUPAC Name |
2-(carboxymethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethylamino)propanoic acid | |
CAS RN |
106327-05-3 |
Source


|
| Record name | Strombine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106327053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROMBINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9469FA47F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)



![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

